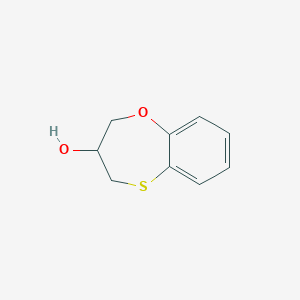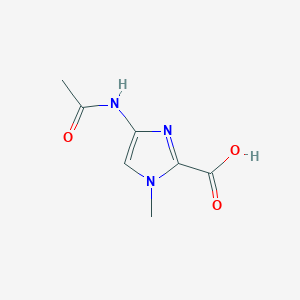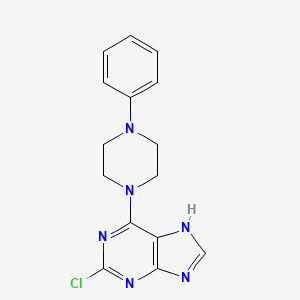
4-(Chloromethyl)-2,5-diphenyloxazole
Overview
Description
4-(Chloromethyl)-2,5-diphenyloxazole, also known as CDMPO, is a fluorescent probe that is widely used in scientific research applications. It is a small molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthetic Utility
4-(Chloromethyl)-2,5-diphenyloxazole and its derivatives serve as valuable scaffolds in synthetic chemistry. For example, 2-(halomethyl)-4,5-diaryloxazoles, including the chloromethyl variant, are used for synthetic elaboration at the 2-position, leading to the creation of various alkylamino, alkylthio, and alkoxy-methyl oxazoles. This flexibility in functionalization underscores its significance in the synthesis of diverse organic compounds (Patil & Luzzio, 2016).
Fluorescent Molecular Probes
Another prominent application of this compound derivatives is in the field of fluorescent molecular probes. These compounds, particularly those with specific functional groups, exhibit solvatochromic behavior, making them useful for studying biological events and processes. Their strong solvent-dependent fluorescence and high quantum yields enable the development of ultra-sensitive probes (Diwu et al., 1997).
Scintillation Counting
2,5-Diphenyloxazole derivatives, including 4-functionalised variants, are used in scintillation counting. These compounds have been evaluated for their efficiency in scintillating under ionizing radiation, making them useful in radiological studies and applications (Clapham et al., 1997).
Corrosion Inhibition
In the realm of material science, derivatives of this compound, particularly those involving triazole rings, have been studied for their potential as corrosion inhibitors. These compounds demonstrate efficacy in protecting metals like steel in acidic environments, highlighting their potential in industrial applications (Bentiss et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-2,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVVUUBEXNMQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448527 | |
| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2549-33-9 | |
| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)


![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)

![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)

![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)


![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)


